[3-[(Pyridin-4-yl)thio]phenyl]methanol
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Overview
Description
[3-[(Pyridin-4-yl)thio]phenyl]methanol is an organic compound that features a pyridine ring attached to a thiophenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Pyridin-4-yl)thio]phenyl]methanol typically involves the reaction of 4-mercaptopyridine with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-mercaptopyridine attacks the benzyl halide, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-[(Pyridin-4-yl)thio]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-[(Pyridin-4-yl)thio]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [3-[(Pyridin-4-yl)thio]phenyl]methanol involves its interaction with specific molecular targets. The thiophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific sites on proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar structure but lacks the pyridine ring.
Pyridine-4-thiol: Similar structure but lacks the phenyl group.
Benzyl alcohol: Similar structure but lacks the thiophenyl and pyridine groups.
Uniqueness
[3-[(Pyridin-4-yl)thio]phenyl]methanol is unique due to the presence of both a pyridine ring and a thiophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-pyridin-4-ylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHUKMWPNMFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=NC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811801-42-0 |
Source
|
Record name | [3-(pyridin-4-ylsulfanyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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